molecular formula C21H21NO2 B15167938 {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol CAS No. 650600-58-1

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol

Cat. No.: B15167938
CAS No.: 650600-58-1
M. Wt: 319.4 g/mol
InChI Key: HNPJBVYQWPTNLS-UHFFFAOYSA-N
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Description

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol typically involves multi-step organic reactions. One common method is the reduction of Schiff bases, which are formed by the condensation of aromatic amines with aromatic aldehydes. For instance, the reaction between 3-methoxybenzaldehyde and 4-methylphenylamine can yield the corresponding Schiff base, which is then reduced using a reducing agent like sodium borohydride (NaBH4) to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and biological activities

Properties

CAS No.

650600-58-1

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

[3-(N-(3-methoxyphenyl)-4-methylanilino)phenyl]methanol

InChI

InChI=1S/C21H21NO2/c1-16-9-11-18(12-10-16)22(19-6-3-5-17(13-19)15-23)20-7-4-8-21(14-20)24-2/h3-14,23H,15H2,1-2H3

InChI Key

HNPJBVYQWPTNLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC(=CC=C2)OC)C3=CC=CC(=C3)CO

Origin of Product

United States

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